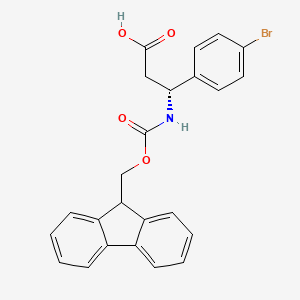![molecular formula CH3NO2 B3068092 [Oxido(oxo)(15N)(15N)azaniumyl]methane CAS No. 23717-53-5](/img/structure/B3068092.png)
[Oxido(oxo)(15N)(15N)azaniumyl]methane
Overview
Description
[Oxido(oxo)(15N)(15N)azaniumyl]methane is a fascinating chemical compound with unique properties and numerous applications in scientific research. This compound is known for its distinctive structure, which includes nitrogen isotopes and oxo groups, making it a subject of interest in various fields of chemistry and biology.
Mechanism of Action
Target of Action
Methane-oxidizing bacteria (mob) are known to interact with methane and its derivatives . These bacteria play a crucial role in the carbon cycle of freshwater ecosystems .
Mode of Action
It’s known that methane and its derivatives can be oxidized by mob . This process involves the conversion of methane to methanol, which is a crucial step in the carbon cycle .
Biochemical Pathways
Methane and its derivatives are known to be involved in the carbon cycle, specifically in the process of methane oxidation .
Result of Action
It’s known that methane and its derivatives can influence the regulatory mechanisms and signaling pathways involved in oxidative and nitrosative stress responses .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds like NH4±N, dissolved oxygen (DO), methane (CH4), and carbon dioxide (CO2) can influence the action, efficacy, and stability of [Oxido(oxo)(15N)(15N)azaniumyl]methane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Oxido(oxo)(15N)(15N)azaniumyl]methane typically involves the reaction of nitrogen-15 labeled ammonia with formaldehyde under controlled conditions. The reaction is carried out in the presence of an oxidizing agent to facilitate the formation of the oxo groups. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. This process ensures a steady supply of the compound, which is essential for its various applications in research and development.
Chemical Reactions Analysis
Types of Reactions
[Oxido(oxo)(15N)(15N)azaniumyl]methane undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The oxo groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo compounds, while reduction may produce amines or other nitrogen-containing compounds.
Scientific Research Applications
[Oxido(oxo)(15N)(15N)azaniumyl]methane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in labeling studies to trace nitrogen pathways in biological systems.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of specialized chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
[Oxido(oxo)(14N)(14N)azaniumyl]methane: Similar in structure but with different nitrogen isotopes.
[Oxido(oxo)(15N)(14N)azaniumyl]methane: Contains a mix of nitrogen isotopes.
[Oxido(oxo)(15N)(15N)ammonium]methane: Similar structure with ammonium group.
Uniqueness
[Oxido(oxo)(15N)(15N)azaniumyl]methane is unique due to its specific nitrogen-15 isotopes, which provide distinct advantages in research applications, particularly in tracing and imaging studies. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
[oxido(oxo)(15N)(15N)azaniumyl]methane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3NO2/c1-2(3)4/h1H3/i2+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGJENNIWJXYER-VQEHIDDOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[15N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
62.033 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(4-hydroxyphenyl)sulfonylphenol](/img/structure/B3068125.png)
![5'-Fluoro-[2,3'-biindolinylidene]-2',3-dione](/img/structure/B3068132.png)
![[1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B3068134.png)
